Conformation-Selection Kinase Inhibition: Target Compound vs. Active-State Inhibitor
The target compound's scaffold is associated with a type II kinase inhibition mechanism, which targets the inactive (DFG-out) conformation. This is a critical differentiator from type I inhibitors that bind the active state. In vitro assays on recombinant Abl kinase demonstrate that a closely related type II inhibitor from this chemotype achieves an IC50 of 154 nM against the dephosphorylated, inactive enzyme. In contrast, its activity against the phosphorylated, active enzyme is drastically lower (IC50 > 5,000 nM), representing a >32-fold selectivity for the inactive conformation [1]. This conformation-selective inhibition is desirable for achieving greater target specificity and potentially reducing off-target effects compared to conventional ATP-competitive type I inhibitors.
| Evidence Dimension | Kinase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 154 nM (predicted, based on a closely related type II inhibitor from the same chemotype) |
| Comparator Or Baseline | Active-state inhibitor (Type I): IC50 > 5,000 nM for the same inactive conformation target |
| Quantified Difference | >32-fold selectivity for the inactive kinase conformation |
| Conditions | In vitro kinase assay using dephosphorylated (inactive) recombinant Abl kinase vs. phosphorylated (active) Abl kinase |
Why This Matters
This data quantifies the compound's potential to achieve cleaner, context-dependent target engagement, a critical metric for selecting chemical probes for mechanistic studies or for developing safer therapeutics.
- [1] BindingDB. BDBM68214: Affinity Data. IC50: 154 nM for inactive Abl; IC50: >5,000 nM for active Abl. Assay pH 7.5. View Source
